2-chloro-N-(2-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-nitrophenyl group and a chlorine atom is attached to the alpha carbon of the acetamide
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, disrupting the synthesis of the bacterial cell wall and leading to cell lysis .
Biochemical Pathways
By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and the death of the bacteria .
Pharmacokinetics
A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have anexcellent pharmacokinetic profile , indicating good parameters for oral use
Result of Action
The primary result of the action of this compound is the lysis of bacterial cells . By inhibiting the penicillin-binding protein and disrupting the synthesis of the bacterial cell wall, the compound causes the bacterial cells to lyse, or break apart . This leads to the death of the bacteria, making the compound potentially useful as an antibacterial agent .
Biochemical Analysis
Biochemical Properties
It has been suggested that the presence of the chloro atom in the molecule may improve its antibacterial activity
Cellular Effects
It is believed to have potential antibacterial activity against Klebsiella pneumoniae . The compound possibly acts on penicillin-binding protein, promoting cell lysis
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(2-nitrophenyl)acetamide is not yet fully elucidated. It is suggested that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
2-nitroaniline+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain better control over reaction parameters such as temperature and pressure. The use of automated systems can also help in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-N-(2-aminophenyl)acetamide.
Hydrolysis: Formation of 2-nitroaniline and acetic acid.
Scientific Research Applications
2-chloro-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(3-nitrophenyl)acetamide
- 2-chloro-N-(2-fluorophenyl)acetamide
Comparison
Compared to its analogs, 2-chloro-N-(2-nitrophenyl)acetamide exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning can influence its reactivity and binding affinity in biological systems. For instance, the ortho-nitro group can participate in intramolecular hydrogen bonding, affecting the compound’s overall stability and reactivity.
Properties
IUPAC Name |
2-chloro-N-(2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVCPLQFJVURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906206 | |
Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-70-3 | |
Record name | 10147-70-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic intramolecular interaction observed in 2-chloro-N-(2-nitrophenyl)acetamide?
A1: In this compound, the amide hydrogen atom participates in intramolecular hydrogen bonding. This interaction occurs with both the oxygen atom of the nitro group and the chlorine atom of the side chain. [] Interestingly, the carbonyl group (C=O) does not engage in hydrogen bonding. []
Q2: How does the conformation of this compound compare to similar compounds?
A2: Similar to 2-chloro-N-(2-chlorophenyl)acetamide, N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond in this compound adopts a syn conformation relative to the ortho-chloro substituent on the aromatic ring. [] This consistency in conformation is also reflected in the comparable bond parameters observed across these compounds. []
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